2-(4-Fluoro-benzenesulfonylamino)-3-hydroxypropionic acid
Overview
Description
The compound “2-(4-Fluoro-benzenesulfonylamino)-3-hydroxypropionic acid” is a complex organic molecule that contains a fluorobenzene moiety, a benzenesulfonyl group, and a hydroxypropionic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as the coupling of arenediazonium tetrafluoroborates with boronic acids, or the reaction of benzene with chlorosulfonic acid .Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (from the fluorobenzene and benzenesulfonyl components) attached to a three-carbon chain (from the hydroxypropionic acid component), with various functional groups attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, fluorobenzene can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, benzenesulfonyl chloride is a solid at room temperature, while fluorobenzene is a liquid .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
"2-(4-Fluoro-benzenesulfonylamino)-3-hydroxypropionic acid" serves as a valuable intermediate in the synthesis of complex molecules. For instance, its structural framework is instrumental in the synthesis of biphenyl derivatives, which are crucial for manufacturing anti-inflammatory agents like flurbiprofen. The compound's reactivity and ability to undergo various chemical transformations make it a pivotal component in developing new medicinal compounds and other functional materials (Qiu, Gu, Zhang, & Xu, 2009).
Biodegradation and Environmental Research
The compound's structural similarity to other aromatic compounds facilitates its study in the context of biodegradation. Research on Escherichia coli's ability to degrade aromatic compounds, including similar phenolic and hydroxypropionic acids, highlights the potential environmental significance of "this compound." Understanding its biodegradation could contribute to environmental remediation efforts, especially in breaking down persistent organic pollutants (Díaz, Ferrández, Prieto, & García, 2001).
Biological Activities and Potential Applications
Although direct studies on "this compound" are limited, research on structurally related compounds suggests a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The exploration of similar compounds reveals the potential for "this compound" to serve as a lead compound in drug development, offering a foundation for designing novel therapeutics with improved efficacy and safety profiles (Nguyen & Tawata, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-3-hydroxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNUHDOTJKEAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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